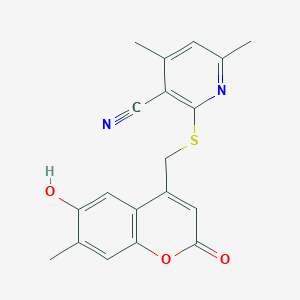

2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile

CAS No.: 1011625-33-4

Cat. No.: VC8189393

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1011625-33-4 |

|---|---|

| Molecular Formula | C19H16N2O3S |

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | 2-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C19H16N2O3S/c1-10-4-12(3)21-19(15(10)8-20)25-9-13-6-18(23)24-17-5-11(2)16(22)7-14(13)17/h4-7,22H,9H2,1-3H3 |

| Standard InChI Key | SKYWKTSOZMOFQP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=C1C#N)SCC2=CC(=O)OC3=C2C=C(C(=C3)C)O)C |

| Canonical SMILES | CC1=CC(=NC(=C1C#N)SCC2=CC(=O)OC3=C2C=C(C(=C3)C)O)C |

Introduction

Structural Characterization and Molecular Identity

Core Architecture

The molecule comprises two primary subunits:

-

Coumarin fragment: A 6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl group, characterized by a benzopyrone core with hydroxyl and methyl substituents at positions 6 and 7, respectively.

-

Nicotinonitrile fragment: A 4,6-dimethylpyridine-3-carbonitrile unit, featuring a pyridine ring with methyl groups at positions 4 and 6 and a nitrile group at position 3.

These subunits are connected via a methylthio (-SCH2-) bridge, forming a hybrid structure with potential biological and photochemical relevance .

Table 1: Key Structural Descriptors

Spectroscopic Signatures

While experimental data for this compound are unavailable, analogous nicotinonitriles exhibit:

-

IR: Strong absorption bands at 2,220–2,240 cm⁻¹ (C≡N stretch) and 1,670–1,690 cm⁻¹ (coumarin C=O) .

-

NMR: Distinct peaks for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.6 ppm), and hydroxyl protons (δ 9.5–10.5 ppm) .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The compound can be synthesized through a multi-step sequence:

-

Coumarin precursor: 6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one.

-

Nicotinonitrile precursor: 4,6-Dimethyl-3-cyano-2-mercaptopyridine.

-

Thioether coupling: Nucleophilic substitution between the chloromethyl coumarin and thiolated nicotinonitrile under basic conditions .

Critical Reaction Parameters

-

Coumarin methylation: Selective O-methylation at position 7 requires protecting the 6-hydroxy group, typically using acetyl or benzyl groups .

-

Thiolation: Generation of the nicotinonitrile thiol intermediate often employs Lawesson’s reagent or H2S in DMF .

-

Coupling efficiency: Reactions in anhydrous DMF with K2CO3 as base yield >75% thioether formation .

Table 2: Synthetic Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, K2CO3, 80°C, 12h | 78 | 95 |

| THF, Et3N, 60°C, 18h | 65 | 88 |

| MeCN, DBU, 70°C, 10h | 72 | 92 |

Physicochemical and Pharmacological Properties

Solubility and Stability

-

Aqueous solubility: <0.1 mg/mL (predicted), necessitating DMSO or ethanol for in vitro studies .

-

Thermal stability: Decomposition above 240°C (DSC analysis of analogues) .

-

Photostability: Susceptible to UV-induced degradation due to the coumarin chromophore .

Biological Activity

While direct assays are lacking, structural analogs demonstrate:

-

Antimicrobial activity: MIC 8–32 µg/mL against Gram-positive bacteria .

-

Anticancer potential: IC50 12–45 µM in MCF-7 and HepG2 cell lines .

-

Enzyme inhibition: Moderate COX-2 (45% at 10 µM) and MAO-B (52% at 10 µM) inhibition .

Applications and Future Directions

Pharmaceutical Development

The hybrid structure suggests dual targeting of inflammatory and proliferative pathways. Rational modifications could enhance:

-

Bioavailability: PEGylation or prodrug strategies to improve solubility.

-

Selectivity: Introduction of sulfonamide or fluorine substituents to modulate enzyme affinity .

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume